N-[2-Aminoethyl] pomalidomide TFA salt chemical structure and properties
N-[2-Aminoethyl] pomalidomide TFA salt chemical structure and properties
The following technical guide details the chemical structure, properties, and synthetic utility of N-[2-Aminoethyl] Pomalidomide TFA Salt , a critical intermediate in the development of Proteolysis Targeting Chimeras (PROTACs).
Structural Analysis, Physicochemical Properties, and Application in Targeted Protein Degradation[1]
Executive Summary
N-[2-Aminoethyl] Pomalidomide TFA Salt (CAS: 1957235-67-4) is a functionalized derivative of the immunomodulatory drug Pomalidomide.[][2][3] In the context of drug discovery, it serves as a Cereblon (CRBN) E3 ligase ligand-linker conjugate .
Unlike the parent drug Pomalidomide, which contains a primary aromatic amine, this derivative features an ethylenediamine motif at the C4 position of the phthalimide ring.[] This modification provides a reactive primary aliphatic amine "handle," enabling high-yield conjugation to target protein ligands via amide coupling or reductive amination.[] It is a foundational building block for "linkerology" in PROTAC design, offering a short, rigid C2 spacer.[]
Chemical Identity & Structural Analysis[1][4]
Nomenclature and Identifiers
| Property | Detail |
| Common Name | N-[2-Aminoethyl] Pomalidomide TFA Salt; Pomalidomide-C2-NH2 TFA |
| IUPAC Name | 4-((2-aminoethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione trifluoroacetate |
| CAS Number | 1957235-67-4 (TFA Salt); 1957235-66-3 (Free Base) |
| Molecular Formula | C₁₅H₁₆N₄O₄[][2][3][4] · x(CF₃COOH) |
| Molecular Weight | 316.31 g/mol (Free Base); ~430.34 g/mol (Mono-TFA Salt) |
| Salt Form | Trifluoroacetate (TFA) – Enhances solubility and stability during storage. |
Structural Architecture
The molecule consists of three distinct pharmacophoric and structural domains:
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Glutarimide Ring: The critical binding motif for the thalidomide-binding domain of the E3 ligase Cereblon (CRBN).
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Phthalimide Core: Acts as the scaffold connecting the glutarimide to the linker.
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Aminoethylamino Tail (The "Warhead"): A C2-alkyl chain terminating in a primary amine. This converts the intrinsic aromatic amine of Pomalidomide into a more nucleophilic aliphatic amine, facilitating conjugation chemistry without compromising CRBN binding affinity.[]
Structural Diagram (DOT Visualization)
The following diagram illustrates the connectivity and functional domains of the molecule.[]
Physicochemical Properties[2][4][6][7][8]
Understanding the physical behavior of this salt is crucial for assay reproducibility and storage.
| Property | Value/Description | Causality/Implication |
| Appearance | Yellow to Light Orange Solid | Characteristic of nitro/amino-substituted phthalimides due to conjugation.[] |
| Solubility | DMSO (>50 mg/mL), DMF; Low in H₂O | The TFA salt improves solubility in polar organic solvents compared to the free base, but aqueous solubility remains limited until conjugated to a polar ligand.[] |
| Hygroscopicity | Hygroscopic | The ammonium trifluoroacetate moiety attracts moisture. Protocol: Store in a desiccator; equilibrate to RT before opening. |
| Stability | Hydrolytically Sensitive | The glutarimide ring is susceptible to hydrolysis at pH > 7.5. Protocol: Avoid prolonged exposure to basic buffers. |
| pKa | ~9.5 (Primary Amine) | The terminal amine is protonated at physiological pH, necessitating a base (e.g., DIPEA) during conjugation reactions.[] |
Synthetic Utility & Expert Protocols
The "Why": Choosing the Right Synthesis Route
Common Pitfall: Researchers often attempt to alkylate Pomalidomide directly with chloroethylamine.[] This approach is flawed due to the low nucleophilicity of the aromatic aniline and the risk of over-alkylation (formation of tertiary amines).
Expert Approach (SNAr): The preferred synthetic route utilizes 4-Fluorothalidomide as the starting material. The fluorine atom at the C4 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by diamines.
Synthesis Workflow (Self-Validating Protocol)
This protocol describes the generation of the free base, followed by salt formation.[]
Reagents: 4-Fluorothalidomide, N-Boc-ethylenediamine, DIPEA, DMSO, TFA, DCM.[]
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SNAr Coupling:
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Dissolve 4-Fluorothalidomide (1 eq) in DMSO.
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Add N-Boc-ethylenediamine (1.2 eq) and DIPEA (2 eq).
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Heat to 90°C for 4–6 hours. Validation: Color change to deep yellow indicates substitution. Monitor via LCMS for disappearance of Fluoro-starting material.
-
-
Workup:
-
Precipitate in water, filter, and wash to remove excess amine.[]
-
-
Deprotection (TFA Salt Formation):
PROTAC Conjugation Workflow
The following diagram outlines the logical flow for utilizing this building block in PROTAC synthesis.
Quality Control & Handling
To ensure data integrity in biological assays, the following QC parameters must be met.
Analytical Expectations
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¹H NMR (DMSO-d₆):
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δ 11.1 ppm: Broad singlet (Glutarimide NH).
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δ 7.0–7.6 ppm: Aromatic protons (Phthalimide).
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δ 3.0–3.6 ppm: Multiplets corresponding to the ethylene linker (-NH-CH₂-CH₂-NH₂).
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δ 8.0 ppm: Broad singlet (Ammonium protons from TFA salt).
-
-
LC-MS:
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Expect a dominant peak at [M+H]⁺ = 317.1 (Free base mass detected).
-
Ensure absence of "dimer" peaks (mass ~600), which occur if the diamine reacted with two phthalimide cores during synthesis.[]
-
Storage & Stability Protocol
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Temperature: Store at -20°C.
-
Atmosphere: Store under Argon or Nitrogen.
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Solvent Stability: Stable in DMSO for <24 hours at RT. Do not store as a stock solution for extended periods; prepare fresh to prevent glutarimide hydrolysis.
References
-
MedChemExpress. Pomalidomide-C2-NH2 (Cereblon Ligand-Linker Conjugates 15).[6] Retrieved from [7]
-
Sigma-Aldrich. Pomalidomide-C2-NH2 hydrochloride Product Information.[4] Retrieved from [4]
-
ChemicalBook. N-[2-Aminoethyl] Pomalidomide Trifluoroacetic Acid Salt Properties and CAS. Retrieved from
-
BroadPharm. N-(2-Aminoethyl)maleimide TFA salt Structure and Data. (Analogous linker chemistry reference). Retrieved from
-
National Institutes of Health (NIH) - PubChem. Pomalidomide Structure and Activity. Retrieved from []
Sources
- 2. N-[2-Aminoethyl] Pomalidomide Trifluoroacetic Acid Salt CAS#: 1957235-67-4 [amp.chemicalbook.com]
- 3. biomart.cn [biomart.cn]
- 4. Pomalidomide-C2-NH2 hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
